Lipophilicity Optimization: Lower LogP vs. 3-Chloro-4-ethoxyphenylboronic acid Enhances Aqueous Compatibility
3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid exhibits a computed LogP of 1.2057, a 53% reduction compared to the lipophilicity of 3-Chloro-4-ethoxyphenylboronic acid (CAS 279261-81-3), which has a LogP of 2.58 . This significant difference arises from the additional isopropoxy group, which increases hydrogen bond acceptor capacity and lowers the partition coefficient. This property is critical for synthetic chemists selecting a boronic acid for aqueous-phase Suzuki-Miyaura reactions, where lower LogP substrates often demonstrate improved solubility and mass transfer in water-rich solvent systems, potentially leading to higher and more reproducible coupling yields.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.2057 |
| Comparator Or Baseline | 3-Chloro-4-ethoxyphenylboronic acid: LogP = 2.58 |
| Quantified Difference | Target is 53% lower (1.37 log units less lipophilic) |
| Conditions | Computed value (XLogP3 or similar model); data sourced from vendor technical datasheets. |
Why This Matters
A lower LogP indicates greater hydrophilicity, which can simplify purification, improve aqueous reaction homogeneity, and enhance the drug-likeness of derived biaryl products.
